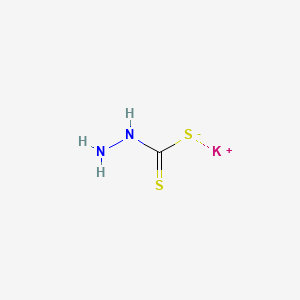

Potassium dithiocarbazate

Description

Historical Context and Evolution of Dithiocarbazate Research

The study of dithiocarbazates and their derivatives has a rich history, with research expanding significantly over the past several decades. Initially explored for their interesting coordination properties with various metal ions, the scope of dithiocarbazate research has broadened to encompass their application in the synthesis of pharmacologically active agents and materials with unique properties. The development of synthetic methodologies for 1,3,4-thiadiazoles, for instance, heavily relies on the cyclization of potassium salts of dithiocarbazates. connectjournals.com This area of research has been active for over 50 years, demonstrating the long-standing importance of these precursors. connectjournals.com The evolution of this field has been marked by a shift from fundamental coordination studies to the targeted design and synthesis of functional molecules, driven by the versatile reactivity of the dithiocarbazate moiety.

Foundational Aspects of Dithiocarbazate Coordination Chemistry

Dithiocarbazates are exceptional ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and sulfur), which allows them to bind to metal ions in various ways. frontiersin.orgmdpi.com This versatility leads to the formation of stable metal complexes with diverse geometries, such as square-planar and octahedral. frontiersin.orgresearchgate.net Dithiocarbazate ligands can act as bidentate or tridentate chelators, coordinating with metal centers through different combinations of their donor atoms. frontiersin.orgrsc.org

A key feature of their coordination is the ability to exist in thione (-C=S) and thiol (-C-SH) tautomeric forms. Coordination often occurs through the deprotonated thiol form, leading to the formation of a stable five-membered ring with the metal ion. researchgate.net The specific coordination mode can be influenced by the nature of the metal ion, the substituents on the dithiocarbazate backbone, and the reaction conditions. cnr.it For example, dithiocarbazates can coordinate to nickel(II) to form both asymmetrically and symmetrically coordinated complexes. researchgate.net The resulting metal complexes often exhibit interesting electronic and magnetic properties, which are subjects of ongoing research. researchgate.netrsc.org

Scope and Significance of Potassium Dithiocarbazate as a Key Precursor in Advanced Chemical Synthesis

This compound (CH3KN2S2) is a pivotal starting material in the synthesis of a multitude of organic compounds. cymitquimica.comnih.gov Its utility stems from its straightforward preparation, typically from the reaction of hydrazine (B178648) with carbon disulfide in the presence of potassium hydroxide, and its subsequent reactivity. sid.irmidnaporecollege.ac.in This salt serves as a nucleophile, readily reacting with a variety of electrophiles to create more complex molecules.

One of the most significant applications of this compound is in the synthesis of Schiff bases. These compounds are formed by the condensation of the primary amine group of the dithiocarbazate with aldehydes or ketones. The resulting Schiff bases are highly versatile ligands themselves, capable of forming stable complexes with a wide range of transition metals. nih.govmdpi.comresearchgate.net These metal complexes are investigated for numerous applications, leveraging the combined properties of the metal and the organic ligand.

Furthermore, this compound is a cornerstone in the synthesis of sulfur- and nitrogen-containing heterocyclic compounds. A majority of synthetic routes to 1,3,4-thiadiazoles, a class of heterocycles with diverse applications, utilize potassium dithiocarbazates as key intermediates. connectjournals.comuobaghdad.edu.iq The reaction of this compound with various cyclizing agents allows for the construction of the thiadiazole ring system. This role as a precursor extends to its use in generating single-source precursors for the synthesis of nanomaterials, such as lead sulfide (B99878) (PbS) nanocompounds. midnaporecollege.ac.in The compound's molecular formula is CH3KN2S2 and it has a molecular weight of approximately 146.28 g/mol . nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

26648-11-3 |

|---|---|

Molecular Formula |

CH3KN2S2 |

Molecular Weight |

146.28 g/mol |

IUPAC Name |

potassium;N-aminocarbamodithioate |

InChI |

InChI=1S/CH4N2S2.K/c2-3-1(4)5;/h2H2,(H2,3,4,5);/q;+1/p-1 |

InChI Key |

ODMABOBKUUZKJB-UHFFFAOYSA-M |

Canonical SMILES |

C(=S)(NN)[S-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Dithiocarbazate and Substituted Dithiocarbazate Ligands

Synthetic Pathways to Potassium Dithiocarbazate

This compound (also known as potassium hydrazinecarbodithioate) serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds and coordination complexes. Its synthesis is primarily achieved through the reaction of hydrazine (B178648) with carbon disulfide in a basic medium.

Reaction of Hydrazine with Carbon Disulfide in the Presence of Potassium Hydroxide

The fundamental and most widely employed method for preparing this compound involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a strong base, typically potassium hydroxide. In this reaction, the nucleophilic hydrazine attacks the electrophilic carbon atom of carbon disulfide. The presence of potassium hydroxide is crucial as it deprotonates the resulting dithiocarbazic acid intermediate, yielding the stable potassium salt.

A general representation of this reaction is as follows: NH₂NH₂·H₂O + CS₂ + KOH → H₂N-NH-CSSK + 2H₂O

One common procedure involves adding hydrazine hydrate to a cooled solution of potassium hydroxide in a suitable solvent. researchgate.net Carbon disulfide is then added dropwise to the stirred mixture while maintaining a low temperature to control the exothermic nature of the reaction. researchgate.net The product, this compound, often separates as a solid from the reaction mixture.

Optimizing Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions. Key parameters that are frequently optimized include temperature, stoichiometry, and reaction time.

Temperature: Maintaining a low temperature, typically below 10°C, during the addition of carbon disulfide is critical. researchgate.net External cooling, often with an ice bath, is used to manage the exothermic reaction and prevent the formation of unwanted side products. researchgate.net

Stoichiometry: The molar ratios of the reactants are a key factor in maximizing yield. Studies have explored different ratios of carbon disulfide to hydrazine hydrate to optimize the synthesis of related thiocarbohydrazide compounds, which are derived from dithiocarbazate intermediates. mdpi.com An excess of either hydrazine or the base can be used depending on the desired outcome and subsequent reaction steps.

Reaction Time: After the initial addition of reagents, the mixture is typically stirred for an additional period to ensure the reaction goes to completion. Stirring for at least one hour post-addition is a common practice. researchgate.net

The following table summarizes various reported conditions for this synthesis:

Table 1: Reported Reaction Conditions for this compound Synthesis

| Reactants (Molar Ratio) | Solvent System | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| CS₂ : KOH : Hydrazine (1.04 : 1.18 : 1.1) | Ethanol | Cooled in ice bath | A heavy yellow oil containing this compound separates during the addition. | researchgate.net |

| Hydrazine hydrate, KOH, CS₂ | Water and 2-Propanol | Cooled to 0°C, maintained below 10°C | Standard procedure for generating the potassium salt as an intermediate. | researchgate.net |

Exploration of Solvent Systems (e.g., ethanol, water) and Reaction Kinetics

The choice of solvent significantly influences the reaction's efficiency and the ease of product isolation. Both aqueous and alcoholic media have been successfully used.

Ethanol: Ethanol is a frequently used solvent for this reaction. researchgate.net In some procedures, a solution of potassium hydroxide and hydrazine in ethanol is prepared, to which carbon disulfide is added. researchgate.net The resulting this compound may precipitate from the ethanolic solution, facilitating its isolation. researchgate.net

Water and Mixed Solvents: Aqueous systems are also common. A solution of potassium hydroxide in water can be used, sometimes mixed with an alcohol like 2-propanol, to dissolve the reactants. researchgate.net The use of water is practical and cost-effective, though it may require subsequent extraction or precipitation steps to isolate products in later stages.

Investigations into the reaction mechanism in ethanol have shown that the process involves the nucleophilic addition of the amine (hydrazine) to carbon disulfide. The base (potassium hydroxide) plays a critical role in this process. researchgate.net For effective synthesis, it is important to manage the relative concentrations of the reactants to ensure the desired reaction pathway is favored over potential side reactions. researchgate.net

Derivatization of this compound to Form Substituted Dithiocarbazate Ligands

This compound is a versatile precursor for creating a wide array of substituted dithiocarbazate ligands. These derivatizations typically occur at the nitrogen or the sulfur atoms.

N-Substitution Reactions

N-substituted dithiocarbazates are valuable ligands in coordination chemistry. While direct N-alkylation of the this compound salt can be complex, N-substituted derivatives are commonly prepared through two main routes:

Synthesis from Substituted Hydrazines: A straightforward method to obtain N-substituted dithiocarbazates is to start the initial synthesis with a substituted hydrazine instead of hydrazine itself. The reaction of an alkyl or aryl hydrazine with carbon disulfide and potassium hydroxide yields the corresponding N-substituted this compound.

Reaction after S-Substitution: Another common route involves first performing an S-substitution (as described in 2.2.2) to yield an S-substituted dithiocarbazate. The terminal amino group (-NH₂) of this intermediate can then be reacted with aldehydes or ketones to form Schiff bases, which are a major class of N-substituted derivatives. mdpi.comresearchgate.net Acylation reactions at the nitrogen atom can also be performed on the S-substituted intermediate. researchgate.net

S-Substitution Reactions (e.g., S-benzyl, S-methyl, S-allyl derivatives)

S-substitution is a common and straightforward derivatization of this compound. The dithiocarbazate anion acts as a potent sulfur nucleophile, readily reacting with various alkylating agents (such as alkyl or benzyl halides) to form a stable C-S bond. This reaction, often referred to as esterification, converts the dithiocarbazate salt into a dithiocarbazic acid ester. researchgate.net

The general reaction is: H₂N-NH-CSSK + R-X → H₂N-NH-CSSR + KX (where R is an alkyl/benzyl group and X is a halide)

This step is typically carried out in water, ethanol, or a mixture of the two. researchgate.net

S-methyl derivatives: Methyl dithiocarbazinate is prepared by alkylating the this compound intermediate with a methylating agent like methyl bromide. researchgate.net

S-benzyl derivatives: S-benzyl dithiocarbazate is synthesized by adding benzyl chloride or benzyl bromide to the reaction mixture after the formation of the potassium salt. mdpi.commdpi.com

S-allyl derivatives: Similarly, S-allyl dithiocarbazate is formed through the reaction with an allyl halide, such as allyl bromide. researchgate.netasianpubs.org

The following table provides examples of S-substitution reactions.

Table 2: Examples of S-Substitution Reactions of this compound

| Derivative | Alkylating Agent | Solvent | Description | Reference |

|---|---|---|---|---|

| Methyl dithiocarbazinate | Methyl bromide | Water/Alcohol | The this compound is first formed in situ and then reacted with the alkylating agent in a single reactor. | researchgate.net |

| S-benzyl dithiocarbazate | Benzyl bromide | Ethanol | Benzyl bromide is added dropwise with stirring to the this compound solution in an ice bath. | mdpi.com |

Condensation Reactions for Schiff Base Formation with Aldehydes and Ketones

The formation of Schiff bases from this compound and its derivatives represents a cornerstone in the synthesis of versatile ligands. This process involves a classical nucleophilic addition-elimination reaction, specifically a condensation reaction, between the terminal primary amine group (-NH₂) of the dithiocarbazate moiety and the carbonyl group (C=O) of an aldehyde or a ketone. The reaction results in the formation of an azomethine or imine group (-N=CH- or -N=CR₁R₂-), which is the characteristic linkage of a Schiff base.

The general synthetic route involves the reaction of an S-substituted dithiocarbazate, such as S-methyldithiocarbazate (SMDTC) or S-benzyldithiocarbazate (SBDTC), with a selected aldehyde or ketone. upm.edu.mymdpi.com Typically, the dithiocarbazate derivative is dissolved in a suitable solvent, often absolute ethanol, and heated. mdpi.com A solution of the carbonyl compound is then added to the dithiocarbazate solution. mdpi.com The resulting mixture is stirred, sometimes under reflux, for a period ranging from a few minutes to several hours to ensure the reaction goes to completion. mdpi.comillinoisstate.edu Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization. mdpi.comillinoisstate.edu

This methodology has been successfully applied to a wide array of aldehydes and ketones, leading to the synthesis of bidentate (NS) and tetradentate (N₂S₂) Schiff base ligands. upm.edu.myresearchgate.net The structural diversity of these ligands can be easily modified by changing the substituents on either the dithiocarbazate backbone or the carbonyl precursor. nih.gov

Detailed Research Findings: Reactions with Aldehydes

The condensation of S-substituted dithiocarbazates with various aldehydes has been extensively reported. A general procedure involves dissolving the S-substituted dithiocarbazate (e.g., SMDTC or SBDTC) in hot absolute ethanol, followed by the addition of an ethanolic solution of the respective aldehyde. mdpi.com The mixture is typically stirred and may be left overnight to ensure complete precipitation of the Schiff base product. mdpi.com A variety of aromatic and aliphatic aldehydes have been utilized, demonstrating the broad scope of this reaction. For instance, Schiff bases have been synthesized from o-Vanillin, 4-carboxybenzaldehyde, and various para-substituted benzaldehydes. upm.edu.myillinoisstate.eduresearchgate.net The synthesis of S-4-Methylbenzyl-β-N-(2-Methoxybenzylmethylene)dithiocarbazate involved dissolving S-(4-methylbenzyl)dithiocarbazate (S4MBDTC) in a hot ethanol and acetonitrile mixture before reacting with 2-methoxybenzaldehyde. nih.gov

| Dithiocarbazate Derivative | Aldehyde | Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| S-Benzyldithiocarbazate (SBDTC) | 4-Carboxybenzaldehyde | Absolute Ethanol | Heating and stirring | Bidentate NS Schiff Base | upm.edu.my |

| S-Methyldithiocarbazate (SMDTC) | Glyoxal | Absolute Ethanol | Heating and stirring, then overnight stirring | Tetradentate N₂S₂ Schiff Base | mdpi.com |

| Methyl dithiocarbazate | para-Substituted Benzaldehydes | Ethanol | Reflux | Bidentate NS Schiff Base | illinoisstate.edu |

| S-(4-methylbenzyl)dithiocarbazate (S4MBDTC) | 2-Methoxybenzaldehyde | Ethanol/Acetonitrile | Heating and stirring | Bidentate NS Schiff Base | nih.gov |

| N/A | o-Vanillin | N/A | Condensation Reaction | Tridentate Schiff Base | researchgate.net |

Detailed Research Findings: Reactions with Ketones

Similar to aldehydes, ketones readily undergo condensation with S-substituted dithiocarbazates to yield the corresponding Schiff bases. The synthetic approach is analogous, involving the reaction of the dithiocarbazate with a diketone or a simple ketone, typically in a 2:1 molar ratio for diketones to form tetradentate ligands. mdpi.com The reaction is generally carried out in a solvent like absolute ethanol with gentle heating. mdpi.com This method has been used to prepare Schiff bases from a range of ketones, including aliphatic diketones like 2,5-hexanedione and diacetyl, as well as ketones bearing other functional groups such as methyl levulinate, levulinic acid, and 3-acetylcoumarin. upm.edu.mymdpi.com These reactions produce stable Schiff base ligands that are crucial for the subsequent synthesis of metal complexes. nih.gov

| Dithiocarbazate Derivative | Ketone/Diketone | Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| S-Benzyldithiocarbazate (SBDTC) | 2,5-Hexanedione | Absolute Ethanol | Heating and stirring | Tetradentate N₂S₂ Schiff Base | upm.edu.my |

| S-Methyldithiocarbazate (SMDTC) | Methyl levulinate | Absolute Ethanol | Heating and stirring | Bidentate NS Schiff Base | upm.edu.my |

| S-Benzyldithiocarbazate (SBDTC) | Levulinic acid | Absolute Ethanol | Heating and stirring | Bidentate NS Schiff Base | upm.edu.my |

| S-Benzyldithiocarbazate (SBDTC) | 3-Acetylcoumarin | Absolute Ethanol | Heating and stirring | Bidentate NS Schiff Base | upm.edu.my |

| S-Benzyldithiocarbazate (SBDTC) | Diacetyl | Absolute Ethanol | Heating and stirring, then overnight stirring | Tetradentate N₂S₂ Schiff Base | mdpi.com |

Coordination Chemistry of Dithiocarbazate Ligands and Their Metal Complexes

Ligand Design and Denticity in Dithiocarbazate Systems

The coordination chemistry of dithiocarbazate is profoundly influenced by its electronic structure and the versatile nature of its donor atoms. As a class of 1,1-dithiolate ligands, dithiocarbazates exhibit a remarkable ability to form stable complexes with a wide array of metal ions. This versatility stems from the ligand's capacity to exist in different charged states and to coordinate to metal centers in various ways, displaying a range of denticities.

Anionic Forms and Charge Considerations (Monoanionic, Dianionic)

Dithiocarbazate ligands primarily coordinate to metal ions in their monoanionic form. This arises from the deprotonation of the N-H group, creating a negative charge that is delocalized across the dithiocarbazate backbone. A key feature is the significant contribution of a resonance structure where a positive charge resides on the nitrogen atom and negative charges are on both sulfur atoms. This electronic distribution enhances the ligand's ability to complex with metal centers and stabilize them in various oxidation states.

While less common, dithiocarbazate-related ligands can also exist in a dianionic form. This typically occurs in closely related dithiocarbimate ligands, which have only one substituent on the nitrogen atom, leading to an increased formal negative charge on the sulfur atoms. This dianionic nature further modulates the coordination properties and reactivity of the resulting metal complexes.

Multidentate Coordination Modes (Bidentate, Tridentate, Tetradentate, Polydentate)

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom. Dithiocarbazate and its derivatives are classic examples of multidentate ligands, capable of binding to a metal center through multiple sites. libretexts.orgwikipedia.orgyoutube.com This ability to form multiple bonds with the metal ion leads to the formation of stable chelate rings, a phenomenon known as the chelate effect. libretexts.org

The coordination modes of dithiocarbazate ligands are diverse and adaptable:

Bidentate: This is the most common coordination mode for dithiocarbazate ligands. libretexts.orgresearchgate.netresearchgate.netresearchgate.net They typically bind to a metal ion through the two sulfur atoms of the CS2 group, forming a stable four-membered chelate ring. libretexts.org

Tridentate: By incorporating additional donor atoms into the ligand framework, such as a nitrogen atom from a pyridine ring, dithiocarbazates can act as tridentate ligands. rsc.orgiucr2017.org In these cases, coordination occurs through the two sulfur atoms and the additional nitrogen atom, creating multiple chelate rings and enhancing complex stability. iucr2017.org

Tetradentate: Further functionalization of the dithiocarbazate scaffold can lead to tetradentate ligands. For instance, Schiff bases derived from dithiocarbazates can possess an N2S2 donor set, allowing them to wrap around a metal ion and occupy four coordination sites. researchgate.netrsc.org

Polydentate: The principles of ligand design can be extended to create dithiocarbazate-based ligands with even higher denticities, offering the potential for encapsulating metal ions and forming highly stable, cage-like structures.

Chelation Characteristics and Donor Atom Versatility (e.g., N,S; O,N,S; S,S; SNNO; SSO)

The versatility of dithiocarbazate ligands is further highlighted by the variety of donor atom combinations they can present for coordination. While the S,S chelation is the most prevalent, modifications to the ligand structure can introduce other donor atoms, leading to different chelation characteristics and coordination geometries.

S,S Coordination: As mentioned, the two sulfur atoms readily chelate to a metal ion, forming a stable four-membered ring. This is the fundamental coordination mode for dithiocarbamates and dithiocarbazates.

N,S Coordination: In Schiff base derivatives of dithiocarbazates, the imine nitrogen atom can participate in coordination along with one of the sulfur atoms. This results in the formation of a five-membered chelate ring, which is often thermodynamically favored.

O,N,S Coordination: The incorporation of a hydroxyl group, for example, from a salicylaldehyde moiety in a Schiff base ligand, introduces an oxygen donor atom. This can lead to tridentate O,N,S coordination, providing a robust binding pocket for the metal ion.

SNNO and SSO Donor Sets: More complex ligand designs can result in tetradentate systems with donor sets such as SNNO or SSO, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

The ability to systematically modify the dithiocarbazate framework and introduce a variety of donor atoms makes these ligands highly attractive for the design of metal complexes with specific geometries and reactive properties.

Synthesis and Structural Diversity of Dithiocarbazate Metal Complexes

The synthesis of metal complexes with dithiocarbazate ligands is generally straightforward, often involving the reaction of a metal salt with the pre-formed ligand in a suitable solvent. The resulting complexes exhibit a wide range of structures and coordination numbers, influenced by the nature of the metal ion, the specific dithiocarbazate ligand used, and the reaction conditions.

Complexation Strategies with Transition and Post-Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II), U(VI)O2, Fe(II/III), Hg(II), Pd(II), Pt(II), Ag(I), Mo(V), Sn(IV), V(IV/V))

Dithiocarbazate ligands have been successfully used to form stable complexes with a vast number of transition and post-transition metal ions. nih.govtandfonline.com The soft nature of the sulfur donor atoms makes them particularly well-suited for binding to soft and borderline metal ions.

Commonly, these complexes are prepared by reacting an alkali metal salt of the dithiocarbazate ligand with a metal halide or acetate salt. wikipedia.org The reaction typically proceeds via a salt metathesis reaction, leading to the precipitation of the desired metal dithiocarbazate complex.

The structural diversity of these complexes is remarkable. For example, with divalent metal ions like Ni(II), Cu(II), and Zn(II), square planar or tetrahedral geometries are often observed. nih.govsunway.edu.my In the case of Ni(II), both square planar and octahedral complexes can be formed, sometimes exhibiting interesting linkage isomerism. rsc.org With metals that prefer higher coordination numbers, such as Sn(IV) or U(VI)O2, octahedral or other higher-coordinate geometries are common. tandfonline.com The versatility of dithiocarbazate ligands is further demonstrated by their ability to stabilize metals in a range of oxidation states, from Ag(I) to Mo(V) and V(V).

Stoichiometric Control and Product Isolation (e.g., 2:1 ligand:metal ratio)

The stoichiometry of the reaction between the dithiocarbazate ligand and the metal salt is a critical factor in determining the final product. nih.govresearchgate.netnih.gov In many cases, a 2:1 ligand-to-metal ratio is employed, particularly with divalent metal ions, to yield neutral complexes of the type [M(L)2]. sysrevpharm.org This stoichiometry satisfies the charge and coordination requirements of the metal ion, leading to the formation of stable, isolable products.

The isolation of the metal complexes is often facilitated by their precipitation from the reaction mixture. The products can then be purified by washing with suitable solvents to remove any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent can be used to obtain crystalline material suitable for single-crystal X-ray diffraction studies, which provide definitive structural information.

By carefully controlling the stoichiometry, reaction conditions, and the choice of ligand, a high degree of control can be exerted over the synthesis of dithiocarbazate metal complexes, allowing for the targeted preparation of compounds with desired structures and properties.

Formation of Homoleptic and Heteroleptic Coordination Compounds

Dithiocarbazate ligands demonstrate significant versatility in forming stable coordination complexes with a wide range of transition metals. These complexes can be broadly categorized as either homoleptic or heteroleptic, depending on the nature of the ligands surrounding the central metal ion.

Homoleptic complexes are those in which the central metal atom is coordinated to only one type of ligand. In the context of dithiocarbazate chemistry, this means the metal ion is exclusively bonded to multiple dithiocarbazate anions. A general method for synthesizing such complexes involves the reaction of a potassium dithiocarbazate salt with a metal salt in a 2:1 molar ratio, typically under reflux in ethanol. sysrevpharm.org For instance, reacting S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate with metal acetates of copper(II), nickel(II), and zinc(II) yields homoleptic complexes with the general formula [M(L)₂]. nih.gov

Heteroleptic complexes , on the other hand, feature a central metal atom bonded to more than one type of ligand. Dithiocarbazate ligands are often incorporated into such structures alongside other donor molecules. For example, Ni(II) complexes have been synthesized where the dithiocarbazate ligand coordinates to the metal center along with a triphenylphosphine (PPh₃) or pyridine (Py) coligand. mdpi.comfrontiersin.org The synthesis of these heteroleptic complexes often involves a multi-step process. First, the metal salt is reacted with the coligand (e.g., pyridine), followed by the addition of the dithiocarbazate ligand solution, with the final mixture being refluxed to yield the desired product. mdpi.com

The formation of either homoleptic or heteroleptic complexes is influenced by factors such as the reaction stoichiometry, the nature of the metal ion, and the presence of other potential coordinating species in the reaction mixture.

Generation of Polynuclear and Heterobimetallic Complexes

Beyond simple mononuclear structures, dithiocarbazate ligands are capable of bridging multiple metal centers, leading to the formation of polynuclear and heterobimetallic complexes.

Polynuclear complexes contain two or more metal centers of the same element. The bridging capability of the dithiocarbazate ligand, often through its sulfur atoms, facilitates the assembly of these larger structures. For instance, a dinuclear zinc complex, [Zn(Pdtc)₂] (where Pdtc = pyrrolidinedithiocarbamate), has been reported where the complex exists as a dimer with a center of symmetry. baselius.ac.in

Heterobimetallic complexes , which contain two or more different metal ions, can also be synthesized using dithiocarbazate ligands as bridging units. A strategic approach to synthesizing these complexes involves the initial formation of a soluble mononuclear complex which then acts as a ligand itself towards a second, different metal ion. For example, the reaction of this compound with NiCl₂·6H₂O can form a soluble complex, K₂[Ni(dtcz)₄] (where dtcz = dithiocarbazate). epa.gov This nickel-containing complex can then react with aqueous solutions of other metal salts, such as ZnCl₂, Cd(NO₃)₂, or HgCl₂, to yield heterobimetallic, non-electrolyte complexes like Zn[Ni(dtcz)₄], Cd[Ni(dtcz)₄], and Hg[Ni(dtcz)₄]. epa.gov In these structures, the dithiocarbazate ligand effectively links the two different metal centers.

Table 1: Examples of Dithiocarbazate Complexes

| Complex Type | Example Formula | Metal Center(s) | Other Ligands | Reference |

|---|---|---|---|---|

| Homoleptic | [Ni(L)₂] | Ni(II) | None | nih.gov |

| Heteroleptic | [Ni(L¹)(PPh₃)] | Ni(II) | Triphenylphosphine | mdpi.comfrontiersin.org |

| Heterobimetallic | Zn[Ni(dtcz)₄] | Zn(II), Ni(II) | None | epa.gov |

| Polynuclear | [Zn(Pdtc)₂] (dimer) | Zn(II) | None | baselius.ac.in |

Geometric Configurations and Stereochemistry in Dithiocarbazate Metal Complexes

The coordination of dithiocarbazate ligands to metal centers results in a variety of geometric configurations, influenced by the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligands.

Square Planar Geometries

The square planar geometry is a common coordination environment, particularly for transition metal complexes with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II). wikipedia.org Numerous dithiocarbazate complexes of Ni(II) adopt this geometry. nih.govmdpi.comfrontiersin.orgrsc.org In these complexes, the central Ni(II) ion is typically coordinated by two dithiocarbazate ligands, which act as bidentate chelators through a nitrogen and a sulfur atom. nih.govresearchgate.net This results in a square planar arrangement of the donor atoms around the metal. For example, in the complex formed with S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate, the central Ni(II) ion displays a square planar geometry with the coordination sphere occupied by two imine nitrogen atoms and two sulfur atoms from two separate ligand units. nih.gov Similarly, heteroleptic Ni(II) complexes with one dithiocarbazate ligand and a coligand like triphenylphosphine or pyridine also exhibit square planar geometry. mdpi.comfrontiersin.org The formation of dinuclear macrocyclic complexes with Ni(II) and Cu(II) has also been shown to result in square planar geometries. semanticscholar.org

Distorted Tetrahedral, Octahedral, and Square Pyramidal Arrangements

Dithiocarbazate complexes also exhibit a range of other geometries, often with some degree of distortion from idealized shapes.

Distorted Tetrahedral: This geometry is less common than square planar for d⁸ metals but can be favored by steric hindrance. youtube.com It is more frequently observed for metals like Zn(II) and Cu(I). semanticscholar.orgmdpi.com For instance, Cu(I) complexes with N,N'-diarylformamidine dithiocarbamate (B8719985) and triphenylphosphine ligands adopt a distorted tetrahedral geometry, with the copper atom coordinated to two sulfur atoms from the dithiocarbamate and two phosphorus atoms from the phosphine units. mdpi.com The degree of distortion from a perfect tetrahedron can be quantified by the τ₄ index, with values for these complexes being around 0.81-0.85 (where 1 is a perfect tetrahedron). mdpi.com

Octahedral: Six-coordinate octahedral geometry is common for many transition metals. wikipedia.org Dithiocarbazate ligands can form stable octahedral complexes, such as with Zn(II), Co(II), and Ni(II), where the ligand acts as a tridentate chelate. rsc.org In some cases, the presence of three symmetrically chelating dithiocarbamate ligands defines the octahedral geometry around the metal center. mdpi.com

Square Pyramidal: This five-coordinate geometry is also found in dithiocarbazate chemistry. wikipedia.org For example, the reaction of a dithiocarbazate-based tridentate Schiff base ligand with oxovanadium(IV) in the presence of benzimidazole as a coligand can result in a complex where the vanadium center has a distorted square pyramidal geometry. researchgate.netacs.org

Equilibria between Geometries in Solid State

An intriguing aspect of dithiocarbazate coordination chemistry is the existence of equilibria between different geometric configurations in the solid state. This phenomenon suggests that the energy difference between two geometries is small enough for both to coexist. For instance, in the series of heterobimetallic complexes M[Ni(dtcz)₄] (where M = Zn, Cd, Hg), the zinc complex (Zn[Ni(dtcz)₄]) adopts a square planar geometry. epa.gov However, the analogous cadmium and mercury complexes, Cd[Ni(dtcz)₄] and Hg[Ni(dtcz)₄], appear to exhibit a square planar-octahedral equilibrium in the solid state. epa.gov This indicates that subtle changes in the nature of the second metal ion (M) can influence the preferred coordination geometry around the nickel center, leading to the possibility of multiple stable or nearly stable configurations within the crystal lattice.

Table 2: Geometries of Dithiocarbazate Complexes

| Geometry | Metal Ion Example | Complex Example | Reference |

|---|---|---|---|

| Square Planar | Ni(II) | [Ni(L)₂] | nih.gov |

| Distorted Tetrahedral | Cu(I) | Cu(PPh₃)₂L | mdpi.com |

| Octahedral | Zn(II) | [Zn(L)₂] (tridentate L) | rsc.org |

| Square Pyramidal | V(IV) | [VOL³(BzIm)] | researchgate.netacs.org |

| Solid-State Equilibria | Cd(II)/Ni(II) | Cd[Ni(dtcz)₄] | epa.gov |

Advanced Spectroscopic and Diffraction Techniques for Characterization of Potassium Dithiocarbazate Derivatives

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the bonding within potassium dithiocarbazate derivatives. By examining the vibrational modes of the molecule, researchers can deduce information about the ligand's coordination behavior and structural changes upon complexation.

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of key functional groups within dithiocarbazate ligands and their metal complexes. frontiersin.org The "thioureide" band, associated with the ν(N-CSS) stretching vibration, is a significant feature in the IR spectra of dithiocarbazate complexes, typically appearing in the range of 1450-1550 cm⁻¹. researchgate.net

The dithiocarbazate ligand can exist in thione and thiol tautomeric forms. The presence of a band around 3189 cm⁻¹, assigned to the N-H stretching frequency, indicates that the ligand predominantly exists in the thione form in its free state. asianpubs.org The ν(C=S) absorption is typically observed around 1095 cm⁻¹. asianpubs.org In some dithiocarbazate derivatives, the ν(C=S) band is found between 1300 and 1310 cm⁻¹. frontiersin.org

Upon complexation with metal ions, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. For instance, the formation of metal complexes can lead to the disappearance of the ν(C=S) band, suggesting the coordination of the thionyl sulfur to the central metal ion. asianpubs.org

In derivatives containing hydroxyl groups, a ν(O-H) band can be observed. For example, in certain dithiocarbazate ligands, the ν(O-H) has been identified at 3199 cm⁻¹ and 3151 cm⁻¹. frontiersin.org The disappearance of this band in the spectra of the corresponding metal complexes is indicative of deprotonation and coordination of the oxygen atom to the metal center. frontiersin.org

The stretching frequency of the azomethine group (ν(C=N)) in dithiocarbazate Schiff base ligands is typically found in the region of 1580–1627 cm⁻¹. researchgate.net A shift in this band to a lower frequency in the metal complexes suggests the coordination of the azomethine nitrogen to the metal ion. asianpubs.org The ν(N-N) stretching vibration is another key feature, often observed around 936 cm⁻¹ in the free ligand. mdpi.com

| Functional Group | Characteristic Stretching Frequency (cm⁻¹) | Observations in Dithiocarbazate Derivatives |

| ν(O-H) | 3151 - 3245 | Observed in hydroxyl-containing ligands; disappears upon complexation. frontiersin.orgmdpi.com |

| ν(N-H) | ~3114 - 3189 | Indicates the presence of the thione form in the free ligand. asianpubs.orgmdpi.com |

| ν(C=N) | ~1589 - 1609 | Shifts to lower frequency upon coordination of the azomethine nitrogen. asianpubs.orgnih.gov |

| ν(N-CSS) "thioureide band" | 1450 - 1550 | A strong band characteristic of dithiocarbamate (B8719985) complexes. researchgate.net |

| ν(C=S) | ~943 - 1310 | May disappear upon complexation, indicating coordination through sulfur. frontiersin.orgasianpubs.orgnih.gov |

| ν(N-N) | ~936 - 1107 | Provides information on the dithiocarbazate backbone. mdpi.comnih.gov |

| ν(C-S) | ~950 - 1050 | Associated with the dithiocarbamate moiety. researchgate.net |

FT-IR spectroscopy provides compelling evidence for the deprotonation of the dithiocarbazate ligand upon coordination to a metal center. The disappearance of the ν(N-H) stretching band in the spectra of metal complexes, compared to the free ligand, is a strong indicator of the deprotonation of the secondary amine group. nih.gov This suggests that the ligand coordinates to the metal ion in its deprotonated form.

Similarly, for dithiocarbazate derivatives containing a hydroxyl group, the absence of the ν(O-H) band in the complex's spectrum points to the deprotonation of the hydroxyl group and the subsequent coordination of the oxygen atom to the metal. frontiersin.org

Furthermore, the shift in the ν(C=S) band to a lower frequency or its complete disappearance in the spectra of the complexes signifies the involvement of the sulfur atom in coordination. asianpubs.org This, coupled with the appearance of new bands at lower frequencies (typically in the 300-470 cm⁻¹ range) attributed to ν(M-S) vibrations, confirms the formation of a metal-sulfur bond. researchgate.netresearchgate.net The shift in the ν(C=N) band of Schiff base derivatives also confirms the coordination of the azomethine nitrogen. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound derivatives in solution. By analyzing the chemical environment of NMR-active nuclei, detailed information about the molecular structure, connectivity, and dynamic processes can be obtained.

¹H and ¹³C NMR spectra provide valuable information about the proton and carbon frameworks of dithiocarbazate derivatives. In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. For instance, the protons of methyl groups attached to the dithiocarbazate moiety will have characteristic chemical shifts. Aromatic protons in Schiff base derivatives will appear in the downfield region of the spectrum. nih.gov The absence of a signal for the SH proton can confirm the presence of the thione form in solution. ekb.eg

In ¹³C NMR spectroscopy, the chemical shift of the NCS₂ carbon is a key diagnostic peak, often appearing in the range of 202-207 ppm in metal complexes. researchgate.net The chemical shifts of other carbon atoms, such as those in alkyl or aryl groups, provide further structural confirmation. For example, in a dithiocarbazate derivative with a 4-methylbenzyl group, the methyl carbon (CH₃) appears around 21.2 ppm, the methylene (B1212753) carbon (CH₂) at 39.6 ppm, and the aromatic carbons in the range of 112.4-135.3 ppm. nih.gov The carbon of the azomethine group (C=N) is typically observed around 159.4-159.8 ppm, while the dithiocarbamate carbon (S-C-S) can be found near 168.4 ppm. nih.gov

| Nucleus | Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic-H | 7.04 - 7.75 |

| CH (azomethine) | ~8.40 | |

| O-CH₃ | ~3.78 | |

| CH₂ (benzyl) | ~3.88 | |

| CH₃ (aryl) | ~2.35 | |

| ¹³C | NCS₂ | 202 - 207 |

| S-C-S | ~168.4 | |

| C=N | 159.4 - 159.8 | |

| Aromatic-C | 112.4 - 135.3 | |

| O-CH₃ | ~55.4 | |

| CH₂ | ~39.6 | |

| CH₃ | ~21.2 |

Dithiocarbazate and its derivatives can exist in a tautomeric equilibrium between the thione and thiol forms. NMR spectroscopy is a powerful tool for investigating this equilibrium in solution. researchgate.net The presence of the thione form is often confirmed by the observation of an N-H proton signal in the ¹H NMR spectrum. asianpubs.orgresearchgate.net Conversely, the thiol form would be characterized by the appearance of an S-H proton signal, typically in the range of δ 3.22-3.81 ppm. researchgate.net

In some cases, a state of tautomeric equilibrium can be observed, where both thione and thiol isomers are present. The relative integration of the N-H and S-H signals in the ¹H NMR spectrum can provide a quantitative measure of the equilibrium composition. researchgate.net The absence of a characteristic band for the thiol group (2500-2650 cm⁻¹) in the IR spectrum can rule out the presence of the thiol tautomer in the solid state. ekb.eg

For metal complexes of dithiocarbazate derivatives involving NMR-active metals, heteronuclear NMR can provide direct information about the coordination environment of the metal center. For instance, in organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a valuable technique. researchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. researchgate.nethuji.ac.il

For example, a ¹¹⁹Sn NMR spectrum showing a singlet at approximately -331 ppm is suggestive of a hexa-coordinated geometry around the tin center in certain dimethyltin(IV) dithiocarbamate complexes. researchgate.net The wide chemical shift range of ¹¹⁹Sn NMR allows for the differentiation of various coordination environments. huji.ac.il The observed coupling constants, such as ¹J(¹¹⁹Sn-¹H), can also provide insights into the bonding and structure of the complex. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Studies

Electronic absorption spectroscopy is a pivotal technique for elucidating the electronic structure of this compound derivatives and their metal complexes. The absorption of ultraviolet (UV) and visible light promotes electrons from lower-energy ground states to higher-energy excited states, providing valuable insights into the nature of the molecular orbitals involved. The resulting spectra are characterized by absorption bands corresponding to specific electronic transitions within the ligand or involving the metal center in coordination complexes.

Ligand-Centered and Metal-Centered Electronic Transitions (e.g., π-π, n-π)**

The UV-Vis spectra of dithiocarbazate derivatives are typically dominated by intense absorption bands arising from electronic transitions within the dithiocarbazate moiety itself. These are known as intraligand or ligand-centered transitions. The two primary types of ligand-centered transitions observed are π→π* and n→π*.

The π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of unsaturated systems containing double bonds, such as the C=S (thione) group and any aromatic rings present in the dithiocarbazate derivative. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For instance, the UV-Vis spectrum of S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate displays a high-intensity peak at 356 nm in DMSO, which is assigned to a combination of n→π* and π→π* transitions. researchgate.net Similarly, a potassium dithiocarbamate ligand showed an absorption peak at 266 nm (37593 cm⁻¹), attributed to a π→π* transition within the N-C=S group. sysrevpharm.org

The n→π transitions* involve the promotion of an electron from a non-bonding atomic orbital (n), typically a lone pair on a heteroatom like sulfur or nitrogen, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions and often appear as shoulders on the main absorption bands or as distinct bands at longer wavelengths, sometimes extending into the visible region. researchgate.net For example, a dithiocarbamate ligand exhibited an n→π* transition at 329 nm (30395 cm⁻¹). sysrevpharm.org In some quinone-dithiocarbamate complexes, low energy broad bands in the visible region are assigned to n→π* transitions of the carbonyl group. researchgate.net

Upon coordination to a metal ion, the energies of these intraligand transitions can shift, a phenomenon known as a chromic shift (hypsochromic for a blue shift, bathochromic for a red shift). These shifts provide evidence of ligand-metal interaction.

In the case of transition metal complexes, weak absorptions due to d-d transitions may also be observed. These involve the excitation of electrons between d-orbitals of the metal center that have been split in energy by the ligand field. These transitions are typically Laporte-forbidden, resulting in much lower molar absorptivity compared to ligand-centered or charge-transfer bands. bpchalihacollege.org.inlibretexts.org

| Compound/Complex | Solvent | Absorption Maximum (λmax, nm) | Assignment | Reference |

|---|---|---|---|---|

| S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate | DMSO | 356 | n→π* and π→π | researchgate.net |

| Potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate | DMSO | 266 | π→π | sysrevpharm.org |

| Potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate | DMSO | 329 | n→π* | sysrevpharm.org |

| Nickel(II) dithiocarbamate complex | DMF | 389 | Intra-ligand Charge Transfer (N-C=S) | researchgate.net |

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Phenomena

In addition to intraligand transitions, the electronic spectra of metal complexes of dithiocarbazate derivatives often feature highly intense bands known as charge-transfer (CT) bands. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. bpchalihacollege.org.in They are essentially internal redox processes. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) transitions occur when an electron is excited from a ligand-based orbital to a metal-based orbital. This process is favored when the ligand has high-energy filled orbitals (e.g., lone pairs on the sulfur atoms of the dithiocarbazate) and the metal has low-energy empty or partially filled orbitals. bpchalihacollege.org.in The dithiocarbazate ligand, being rich in electrons on its sulfur donor atoms, is a prime candidate for participating in LMCT. These transitions result in the formal reduction of the metal center. LMCT bands are Laporte-allowed and thus exhibit very high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹), often being responsible for the intense colors of many transition metal complexes. libretexts.org For example, the intense purple color of the permanganate (B83412) ion (MnO₄⁻), which has a d⁰ metal center, is due to an LMCT transition from oxygen-based orbitals to empty manganese d-orbitals. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT) transitions are the reverse process, involving the excitation of an electron from a metal-centered d-orbital to an empty ligand-based orbital (usually a π* orbital). libretexts.org This phenomenon is common for complexes where the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying π* orbitals, making it a good π-acceptor. While the dithiocarbazate ligand itself is not a classic π-acceptor, modifications to the ligand structure, such as the incorporation of aromatic systems, can introduce low-lying π* orbitals capable of accepting electron density from the metal. MLCT transitions result in the formal oxidation of the metal center and are also typically very intense.

Distinguishing between LMCT, MLCT, and high-intensity intraligand π→π* transitions can sometimes be challenging, as their absorption bands may overlap. libretexts.org

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives. It provides precise mass measurements, allowing for the unambiguous confirmation of molecular formulas and offering detailed structural information through the analysis of fragmentation patterns. Soft ionization techniques are particularly suited for these, often thermally labile, coordination compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for analyzing polar, non-volatile, and thermally unstable compounds, including dithiocarbazate ligands and their metal complexes. researchgate.net In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.

This method is particularly useful for confirming the molecular weight of newly synthesized compounds. The mass spectrum of a dithiocarbazate derivative will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like the sodiated molecule [M+Na]⁺. sysrevpharm.org For instance, the ESI mass spectrum of S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate showed a molecular ion peak [M]⁺ at m/z 330, matching its proposed structure. researchgate.netnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique well-suited for non-volatile and thermally labile compounds like coordination complexes. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and placed on a probe tip. wikipedia.org This mixture is then bombarded under vacuum by a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.orgcreative-proteomics.com The impact sputters sample and matrix molecules into the gas phase, where they are ionized, typically through protonation ([M+H]⁺) or deprotonation ([M-H]⁻). wikipedia.orgnih.gov

FAB-MS is effective for determining the molecular weights of organometallic and coordination compounds, providing clear molecular ion or pseudomolecular ion peaks. creative-proteomics.comacs.org The technique imparts relatively little excess energy, meaning the molecular ion often remains intact with minimal fragmentation, which is advantageous for molecular weight confirmation. nih.gov While now often superseded by ESI-MS, FAB-MS remains a valuable technique, especially for certain classes of inorganic compounds where it can provide clear spectra with low chemical noise at high mass. nih.govresearchgate.net

Molecular Ion Confirmation and Characteristic Fragmentations

The primary goal of mass spectrometry in the initial characterization of a dithiocarbazate derivative is the confirmation of its molecular weight via the molecular ion peak (M⁺) or, more commonly with soft ionization, a pseudomolecular ion peak such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. sysrevpharm.orgnih.govcreative-proteomics.com High-resolution measurements of this peak's mass-to-charge ratio (m/z) can confirm the elemental composition of the molecule with high confidence.

Beyond molecular weight, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. In an MS/MS experiment, the ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a molecular fingerprint that provides significant structural information. researchgate.netlibretexts.org

For dithiocarbazate derivatives, characteristic fragmentation patterns often involve the cleavage of bonds adjacent to the sulfur atoms and the nitrogen atoms of the hydrazone backbone. researchgate.net Studies on dithiocarbamate derivatives have shown common fragmentation pathways that include the loss of side chains and rearrangements within the core structure. researchgate.net For example, fragmentation of dithiocarbamate derivatives containing a piperazinium moiety showed losses of bromide, followed by subsequent losses of methyl bromide and ring opening of the piperazinium structure. researchgate.net The identification of these characteristic neutral losses and fragment ions helps to piece together the structure of the parent molecule.

| Ionization Method | Parent Ion Observed | Common Fragmentation Pathways/Neutral Losses | Reference |

|---|---|---|---|

| ESI-MS | [M]⁺, [M+H]⁺, [M+Na]⁺ | Loss of bromide, loss of methyl bromide, ring opening and rearrangement. | sysrevpharm.orgresearchgate.netnih.gov |

| FAB-MS | [M+H]⁺, [M-H]⁻ | Generally low fragmentation, primarily showing the molecular ion. | wikipedia.orgnih.gov |

Thermal Analysis for Thermal Stability and Decomposition Studies (TG, DTG, DTA)

Thermal analysis techniques, including Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are pivotal in assessing the thermal stability and decomposition pathways of this compound derivatives. These methods monitor the physical and chemical changes in a substance as a function of temperature.

Thermogravimetric analysis of metal complexes derived from dithiocarbazate Schiff bases reveals that their decomposition often proceeds in multiple stages. Typically, the initial weight loss corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligand moiety, ultimately leading to the formation of stable metal oxides as the final residue. researchgate.neteurjchem.com For instance, the thermal decomposition of some transition metal dithiocarbamate complexes occurs in two or three stages, with the final product being the corresponding metal oxide, except in cases like cobalt complexes which can yield the pure metal. researchgate.net

The DTG curve, which is the first derivative of the TG curve, helps in precisely identifying the temperatures at which the rate of mass loss is maximal, thus pinpointing the various decomposition stages. DTA curves provide complementary information by indicating whether the decomposition processes are endothermic or exothermic.

By analyzing the TG-DTG data, kinetic and thermodynamic parameters such as activation energy (Eₐ), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the decomposition reactions can be calculated using methods like the Coats-Redfern and Horowitz-Metzger equations. eurjchem.comresearchgate.net This quantitative analysis provides deeper insights into the thermal degradation kinetics of these compounds.

Table 1: Illustrative Thermal Decomposition Stages of Metal-Dithiocarbazate Schiff Base Complexes

| Decomposition Stage | Temperature Range (°C) | Process |

| Stage I | 80 - 200 | Loss of lattice/hydrated water molecules |

| Stage II | 200 - 450 | Decomposition of non-coordinated parts of the ligand |

| Stage III | 450 - 800 | Decomposition of the coordinated ligand moiety |

| Final Stage | > 800 | Formation of stable metal oxide |

Note: The temperature ranges are generalized and can vary significantly depending on the specific metal ion and ligand structure.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for studying this compound derivatives that form complexes with paramagnetic metal ions, such as Cu(II). ESR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal center.

The ESR spectra of Cu(II) complexes of dithiocarbazate Schiff bases are particularly informative. Since Cu(II) has a d⁹ electronic configuration, its complexes are ESR active. The spectra typically exhibit signals that can be analyzed to determine the principal values of the g-tensor (g∥ and g⊥). The trend g∥ > g⊥ > 2.0023 is characteristic of an unpaired electron residing in the dx²-y² orbital, which is common for square-planar or tetragonally distorted octahedral copper(II) complexes.

The g-tensor values are sensitive to the nature of the donor atoms and the covalency of the metal-ligand bond. For instance, g-values less than 2.3 are indicative of a significant covalent character in the metal-ligand bond. ajchem-a.com The presence of sulfur and nitrogen donor atoms from the dithiocarbazate ligand significantly influences these parameters.

Hyperfine splitting, arising from the interaction of the unpaired electron with the magnetic nucleus of the copper ion (⁶³Cu and ⁶⁵Cu, both with I = 3/2), provides further structural details. The hyperfine coupling constant (A∥) is another crucial parameter obtained from the spectra. Additionally, superhyperfine splitting may be observed due to the interaction with ligand donor atoms (like ¹⁴N), offering direct evidence of coordination.

Table 2: Representative ESR Spectral Parameters for Cu(II)-Dithiocarbazate Schiff Base Complexes

| Complex Type | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Interpretation |

| Square-planar Cu(II) | 2.20 - 2.25 | 2.04 - 2.06 | 150 - 180 | Unpaired electron in dx²-y² orbital, covalent M-L bond |

| Tetragonally distorted | 2.25 - 2.30 | 2.05 - 2.08 | 140 - 170 | Axial elongation of octahedral geometry |

Note: These values are illustrative and can vary based on the specific ligand and solvent used.

X-ray Diffraction Techniques for Solid-State Structural Determination

Single crystal X-ray diffraction analysis allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. For metal complexes of dithiocarbazate Schiff bases, this technique confirms the coordination mode of the ligand. These ligands typically act as bidentate chelating agents, coordinating to the metal ion through the azomethine nitrogen and the thiolate sulfur atom, forming stable five- or six-membered chelate rings. researchgate.netresearchgate.net

The analysis provides exact bond lengths (e.g., Metal-Sulfur, Metal-Nitrogen) and bond angles, which are critical for understanding the coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral). mdpi.com For example, in a nickel(II) complex with a dithiocarbazate Schiff base, single-crystal X-ray diffraction revealed a square planar geometry with the nickel atom at the center of symmetry, coordinated to the sulfur and nitrogen atoms of two ligand molecules in a trans-configuration. nih.gov

The crystal packing of dithiocarbazate derivatives is often stabilized by a network of intermolecular interactions. Single crystal X-ray diffraction can elucidate these interactions, such as hydrogen bonds and π-π stacking. researchgate.net

Hydrogen bonds can form between the N-H group of the dithiocarbazate moiety and a sulfur atom of a neighboring molecule, leading to the formation of supramolecular structures. nih.gov In the crystal packing of some dithiocarbazate Schiff base metal complexes, C-H···π interactions are also observed, where the π-system of the chelate ring acts as an acceptor. mdpi.com

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to confirm the phase purity of a synthesized batch of a this compound derivative or its metal complex. The obtained diffraction pattern is a fingerprint of the crystalline solid. nih.gov

The experimental PXRD pattern can be compared with a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk identity of the synthesized material. researchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the sample; sharp peaks are indicative of a well-ordered crystalline structure. nih.gov Furthermore, the average crystallite size of nanomaterials can be estimated from the broadening of the diffraction peaks using the Scherrer equation. ijirmf.com

Computational Chemistry and Theoretical Insights into Potassium Dithiocarbazate Systems

Density Functional Theory (DFT) for Electronic and Molecular Structure Characterization

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. ijarset.comsemanticscholar.orgnih.gov Its popularity stems from a favorable balance between computational cost and accuracy, allowing for the reliable prediction of various molecular properties. google.com DFT calculations are based on determining the electron density of a system, from which its energy and other properties can be derived. semanticscholar.org For systems involving dithiocarbazates, DFT has been successfully used to explore molecular geometry, electronic characteristics, and spectroscopic signatures. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. google.comorientjchem.org This process is routinely performed using DFT methods, such as the B3LYP hybrid functional, paired with a suitable basis set like 6-311G(d,p), which provides a good description of molecular bonds. nih.govnih.gov The optimization yields crucial equilibrium structural parameters, including bond lengths, bond angles, and dihedral angles. orientjchem.orgnih.gov

For a molecule like potassium dithiocarbazate, which possesses rotatable single bonds, conformational analysis is also essential. nih.govresearchgate.net This involves systematically exploring different spatial arrangements (conformers) to identify the most energetically favorable ones. The results of such an analysis are critical for understanding the molecule's behavior and interactions.

Below is a table of representative optimized geometric parameters for a dithiocarbazate moiety, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=S | ~1.68 Å |

| Bond Length (Å) | C-S | ~1.77 Å |

| Bond Length (Å) | C-N | ~1.35 Å |

| Bond Length (Å) | N-N | ~1.40 Å |

| Bond Angle (°) | S-C-S | ~125° |

| Bond Angle (°) | S-C-N | ~115° |

The electronic reactivity and stability of a molecule can be effectively described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. growingscience.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular properties. nih.gov A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, characterizing the molecule as "soft". researchgate.net Conversely, a large energy gap implies high stability and low reactivity, traits of a "hard" molecule. researchgate.netias.ac.in From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these characteristics. researchgate.netnih.gov

The table below summarizes these important quantum chemical descriptors and their relationships with HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ias.ac.in |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates high polarizability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of an atom to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from a system. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. nih.gov |

DFT calculations are an invaluable tool for simulating spectra, which aids in the interpretation and validation of experimental data. nih.gov

Vibrational Spectra (IR & Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. semanticscholar.orgnih.gov Each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds. To improve the correlation between theoretical and experimental data, calculated frequencies are often multiplied by an empirical scaling factor. nih.gov For dithiocarbazate systems, this allows for the precise assignment of characteristic bands like ν(N-H), ν(C=S), and ν(N-N).

Electronic Spectra (UV-Vis): The electronic absorption properties of a molecule can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the NMR chemical shifts (¹³C and ¹H) of a molecule. nih.govresearchgate.net The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane). Comparing these theoretical shifts with experimental NMR data is a powerful method for confirming the proposed molecular structure. researchgate.net

The following table provides a representative comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in a dithiocarbazate derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3150 | ~3160 | N-H stretching |

| ν(C=N) | ~1580 | ~1585 | Azomethine C=N stretching acs.org |

| ν(C=S) | ~1050 | ~1055 | Thione C=S stretching |

| ν(N-N) | ~980 | ~988 | N-N stretching |

Furthermore, DFT calculations can predict the intensities of vibrational bands in an IR spectrum. researchgate.net Infrared intensity is proportional to the square of the change in the dipole moment with respect to the vibrational motion. Therefore, by calculating this derivative, the expected intensity of each absorption peak can be simulated, providing a more complete and realistic theoretical spectrum for comparison with experimental results.

Aromaticity is a key concept in chemistry related to the stability and reactivity of cyclic, conjugated systems. While this compound is not itself an aromatic molecule, it is a common building block in larger Schiff base ligands that incorporate aromatic rings. For such systems, the degree of π-electron delocalization and aromatic character can be quantified using computational indices.

One of the most widely used descriptors is the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com The HOMA index is a geometry-based measure that evaluates the deviation of bond lengths within a ring from the optimal bond lengths found in a fully aromatic reference molecule (e.g., benzene). nih.govnih.gov HOMA values are normalized to be 1 for an ideally aromatic system and decrease towards 0 as the bond lengths alternate, indicating a loss of aromatic character. nih.govconsensus.app

Quantum Chemical Calculations Beyond DFT (e.g., Semi-empirical methods)

While DFT is a robust and widely used method, other computational approaches are also available. Semi-empirical quantum mechanical methods, such as AM1, PM3, and PM7, offer a computationally faster alternative to DFT. nih.govmpg.de These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data (empirical parameters). nih.gov

The reduced computational cost makes semi-empirical methods particularly useful for studying very large molecular systems, such as complex biomolecules or materials, where DFT calculations would be prohibitively expensive. google.comnih.gov They are also valuable for high-throughput screening of many compounds or for performing preliminary geometry optimizations before refining the structure with a more accurate method like DFT. google.com However, the accuracy of semi-empirical methods is generally lower than that of DFT, and their reliability can vary depending on the specific molecular system and the property being calculated. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MESP) is a valuable computational tool for predicting the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. nih.govrsc.org This technique allows for the visualization of charge distribution and the identification of sites susceptible to electrophilic and nucleophilic attack. nih.gov In dithiocarbazate systems, MESP analysis reveals distinct regions of positive and negative potential, offering insights into their chemical reactivity.

The MESP map typically uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For dithiocarbazate derivatives, the most negative potential is generally localized around the sulfur and nitrogen atoms of the dithiocarbazate moiety. This high electron density suggests these sites are the primary centers for coordination with metal ions and for forming hydrogen bonds. researchgate.netresearchgate.net Conversely, the more positive potentials are often found around the hydrogen atoms, indicating their susceptibility to interaction with electronegative atoms. researchgate.net This mapping is crucial for understanding how these molecules will interact with biological targets and other chemical species. nih.govrsc.org

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Fingerprint Plots)

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, it provides a graphical representation of molecules as surfaces. nih.gov These surfaces can be color-coded to highlight different properties, such as intermolecular contact distances.

For dithiocarbazate derivatives, Hirshfeld analysis reveals the nature and extent of non-covalent interactions that govern their crystal packing. scienceopen.comsemanticscholar.org The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.govnih.gov

Table 1: Percentage Contribution of Intermolecular Contacts in a Dithiocarbazate Derivative Data derived from representative studies on dithiocarbazate Schiff bases.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.9% |

| C···H | 15.8% |

| H···O | 9.6% |

| C···C | 2.6% |

| C···N | 0.5% |

This interactive table summarizes the typical contributions of various non-covalent interactions to the Hirshfeld surface of a hydrazide-based Schiff base ligand, illustrating the predominance of hydrogen-related contacts. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to forecast the binding affinity and interaction energy of ligands, such as dithiocarbazate derivatives, with biological macromolecules like proteins and enzymes. mdpi.com The binding affinity is typically expressed as a negative score in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. nih.gov

In studies involving dithiocarbazate metal complexes, docking simulations have been performed against various protein targets to evaluate their potential as inhibitors. mdpi.commdpi.com For example, Ni(II) complexes with dithiocarbazate ligands have been docked against trypsin, with results showing binding energies higher than -6.50 kcal/mol, indicating favorable interactions. mdpi.com The specific binding affinity values provide a quantitative measure to compare the inhibitory potential of different dithiocarbazate derivatives. researchgate.net

Table 2: Representative Binding Affinities of Dithiocarbazate Complexes with Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Ni(II) Dithiocarbazate Complex (1) | Trypsin | -6.70 |

| Ni(II) Dithiocarbazate Complex (2) | Trypsin | -7.21 |

| Hg(II) Thiosemicarbazone Complex | Mitogen-activated kinase (MK-2) | -8.16 |

| Pb(II) Thiosemicarbazone Complex | Mitogen-activated kinase (MK-2) | -7.28 |

This interactive table presents selected binding affinity scores from molecular docking studies, highlighting the potential of dithiocarbazate-related metal complexes as enzyme inhibitors. mdpi.commdpi.com

Beyond calculating binding energies, molecular docking simulations provide detailed three-dimensional models of how dithiocarbazate ligands and their complexes interact with the active sites of biological targets. mdpi.commdpi.com These models predict the specific coordination modes, identifying the key atoms and amino acid residues involved in the binding.

For protein targets, dithiocarbazate derivatives often form hydrogen bonds, hydrophobic interactions, and sometimes metal-coordination bonds with residues in the active site. mdpi.comsemanticscholar.org For instance, docking studies of dithiocarbazate complexes with trypsin have shown interactions with catalytic residues like Ser195. mdpi.com Similarly, when studying interactions with DNA, simulations can predict whether a compound binds externally, in the minor groove, or through intercalation between base pairs. mdpi.comnih.gov These predictions are crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective therapeutic agents. mdpi.com

The properties and behavior of molecules can be significantly influenced by the solvent environment. Computational models are used to simulate these effects, with the Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (C-PCM), being among the most common. wikipedia.orgnih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, which surrounds a cavity containing the solute molecule. nih.govresearchgate.net This approach allows for the calculation of solvation free energies and the optimization of molecular geometries in solution, providing a more realistic representation of chemical processes. nih.gov

In the study of dithiocarbazate systems, C-PCM and other implicit solvation models are employed in conjunction with Density Functional Theory (DFT) calculations. nih.govresearchgate.net This combination allows researchers to predict how the solvent influences electronic structure, spectroscopic properties, and reaction energies. nih.gov While specific studies focusing solely on the solvation effects of this compound are not prevalent, the C-PCM model is a standard tool used in broader computational analyses of its derivatives and complexes to ensure the theoretical results accurately reflect behavior in a solution phase. researchgate.net

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a potential drug candidate. nih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable ADME profiles, thereby reducing the likelihood of late-stage failures. nih.gov The models assess various parameters, including intestinal absorption, cell permeability (e.g., Caco-2), plasma protein binding, and compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. mdpi.comfrontiersin.org